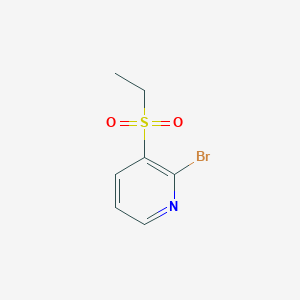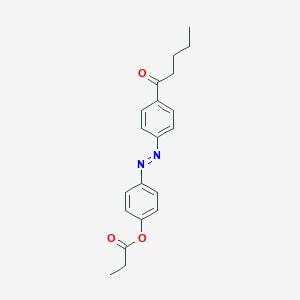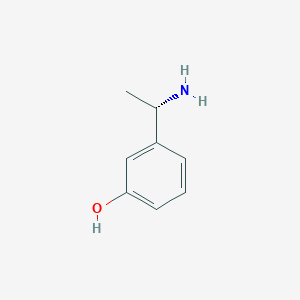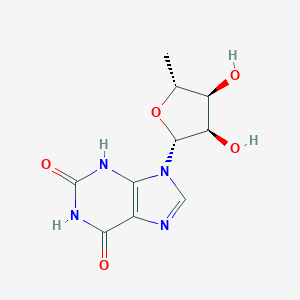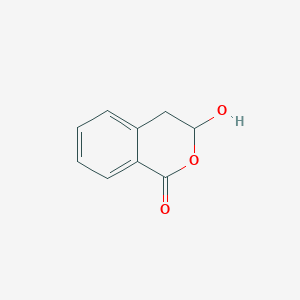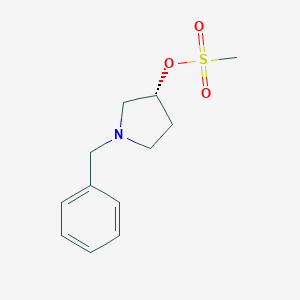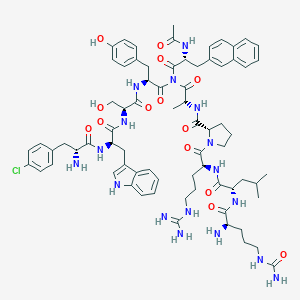
LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteinizing hormone-releasing hormone (LHRH) is a neuropeptide hormone that plays a crucial role in the regulation of reproductive function. N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- (also known as Triptorelin) is a synthetic analog of LHRH that has been widely used in scientific research.
Mecanismo De Acción
Triptorelin acts on the hypothalamus to stimulate the release of LH and FSH from the pituitary gland. It does this by binding to LHRH receptors on the surface of the cells in the hypothalamus. This leads to an increase in the production and release of LH and FSH, which in turn stimulates the production of testosterone and estrogen in the testes and ovaries, respectively.
Efectos Bioquímicos Y Fisiológicos
Triptorelin has a number of biochemical and physiological effects on the body. It has been shown to increase testosterone and estrogen levels, as well as LH and FSH levels. It also has an inhibitory effect on the production of gonadotropin-releasing hormone (GnRH), which is the hormone that stimulates the release of LH and FSH. This makes it a useful tool for studying the regulation of reproductive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Triptorelin in lab experiments is that it is a synthetic analog of LHRH, which means that it has a high degree of purity and specificity. This makes it easier to control the dose and ensure that the effects are due to the drug and not other factors. However, one of the limitations of using Triptorelin is that it has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are a number of future directions for research on Triptorelin. One area of interest is the development of new analogs that have a longer half-life and are more potent than Triptorelin. Another area of interest is the use of Triptorelin in combination with other drugs to enhance its effects or reduce its side effects. Finally, there is interest in studying the effects of Triptorelin on other systems in the body, such as the immune system or the nervous system.
Métodos De Síntesis
Triptorelin is a synthetic analog of LHRH that is synthesized by solid-phase peptide synthesis. The synthesis of Triptorelin involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final product is purified by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Triptorelin has been widely used in scientific research for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This makes it a valuable tool for studying the regulation of reproductive function and the effects of hormonal manipulation on the reproductive system. Triptorelin has also been used in cancer research as a treatment for hormone-dependent tumors, such as prostate cancer and breast cancer.
Propiedades
Número CAS |
120287-84-5 |
|---|---|
Nombre del producto |
LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- |
Fórmula molecular |
C73H94ClN17O14 |
Peso molecular |
1469.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C73H94ClN17O14/c1-40(2)32-56(86-62(95)52(75)15-9-30-81-73(79)105)64(97)85-55(17-10-29-80-72(77)78)69(102)90-31-11-18-61(90)67(100)83-41(3)68(101)91(70(103)58(84-42(4)93)36-45-19-24-46-12-5-6-13-47(46)33-45)71(104)59(35-44-22-27-50(94)28-23-44)88-66(99)60(39-92)89-65(98)57(37-48-38-82-54-16-8-7-14-51(48)54)87-63(96)53(76)34-43-20-25-49(74)26-21-43/h5-8,12-14,16,19-28,33,38,40-41,52-53,55-61,82,92,94H,9-11,15,17-18,29-32,34-37,39,75-76H2,1-4H3,(H,83,100)(H,84,93)(H,85,97)(H,86,95)(H,87,96)(H,88,99)(H,89,98)(H4,77,78,80)(H3,79,81,105)/t41-,52-,53-,55+,56+,57-,58-,59+,60+,61+/m1/s1 |
Clave InChI |
CYPOMICIMVMBPV-CRCWCKIHSA-N |
SMILES isomérico |
C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)C(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N |
Otros números CAS |
120287-84-5 |
Sinónimos |
GnRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)- LHRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)- LHRH, N-acetyl-(2-naphthalenyl)alanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-citrullinyl(6)-alaninamide(10)- N-Ac-1-(2-Nal)-2-(4-Cl-Phe)-3-Trp-6-Cit-10-AlaNH2-LHRH SB 30 SB-30 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




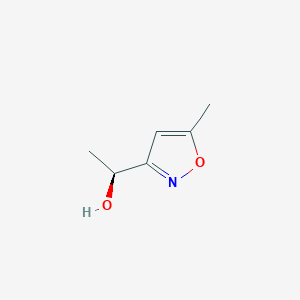

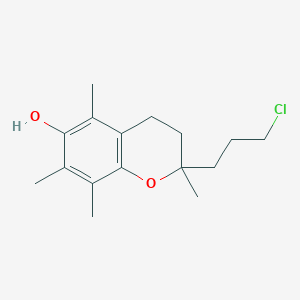
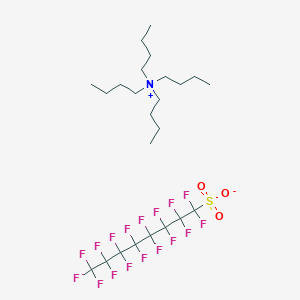
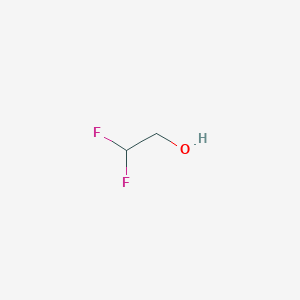
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
